2-Methyl-4-penten-2-ol

Halocyclization Iodoetherification Allylic alcohol reactivity

2-Methyl-4-penten-2-ol (CAS 624-97-5, synonym: dimethylallylcarbinol) is a C6 tertiary allylic alcohol bearing a terminal olefin and a gem-dimethyl carbinol center. It belongs to the broader family of unsaturated C6 alkenols but is structurally distinguished from its closest isomers—4-methyl-1-penten-3-ol (secondary allylic), 2-methyl-3-penten-2-ol, and 4-methyl-3-penten-2-ol—by the position of both the hydroxyl group and the double bond relative to the branched carbon skeleton.

Molecular Formula C6H12O
Molecular Weight 100.16 g/mol
CAS No. 624-97-5
Cat. No. B1266220
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-4-penten-2-ol
CAS624-97-5
Molecular FormulaC6H12O
Molecular Weight100.16 g/mol
Structural Identifiers
SMILESCC(C)(CC=C)O
InChIInChI=1S/C6H12O/c1-4-5-6(2,3)7/h4,7H,1,5H2,2-3H3
InChIKeyUYOPRNGQFQWYER-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methyl-4-penten-2-ol (CAS 624-97-5): Physicochemical Identity and Compound-Class Positioning for Procurement Evaluation


2-Methyl-4-penten-2-ol (CAS 624-97-5, synonym: dimethylallylcarbinol) is a C6 tertiary allylic alcohol bearing a terminal olefin and a gem-dimethyl carbinol center [1]. It belongs to the broader family of unsaturated C6 alkenols but is structurally distinguished from its closest isomers—4-methyl-1-penten-3-ol (secondary allylic), 2-methyl-3-penten-2-ol, and 4-methyl-3-penten-2-ol—by the position of both the hydroxyl group and the double bond relative to the branched carbon skeleton [2]. Key computed physicochemical parameters include a boiling point of 119.5 °C at 760 mmHg, density of approximately 0.833 g/cm³, vapor pressure of 7.8 mmHg at 25 °C, an estimated pKa of 15.17 ± 0.29, and an XLogP3 of 1.3 [1][3]. These properties position the compound as a moderately volatile, weakly acidic liquid of limited water solubility (~17–21 g/L), with a flash point reported between 41.3 °C (calculated) and 80 °C (experimental) depending on source methodology .

Why In-Class C6 Allylic Alcohols Cannot Be Interchanged with 2-Methyl-4-penten-2-ol: Structural Determinants of Divergent Reactivity


Within the C6 alkenol family, the precise location of the hydroxyl group (tertiary vs. secondary) and the position of the olefin (terminal vs. internal) govern both chemical reactivity and physical hazard profiles in ways that preclude simple substitution. Catalytic dehydration studies across seven isomeric C6 alkenols demonstrate that 2-methyl-4-penten-2-ol (II) yields mixtures of isomeric conjugated dienes, whereas its closest structural analogs—2-methyl-3-penten-2-ol (III) and 4-methyl-3-penten-2-ol (IV)—produce exclusively a single diene product, 2-methyl-1,3-pentadiene [1]. In parallel, halocyclization chemistry reveals that the tertiary carbinol center of 2-methyl-4-penten-2-ol confers a markedly different reactivity profile compared to primary allylic alcohols, with iodoetherification yields differing by nearly twofold . These reactivity divergences are compounded by measurable differences in physicochemical properties—including pKa, flash point, and vapor pressure—that carry direct implications for storage classification, phase-transfer behavior, and synthetic pathway design. The evidence compiled below quantifies these differentiation dimensions against named comparators.

Quantitative Differentiation Evidence for 2-Methyl-4-penten-2-ol (CAS 624-97-5) vs. Closest Analogs


Iodoetherification Yield: 2-Methyl-4-penten-2-ol vs. Allyl Alcohol in Bis(sym-collidine)iodine(I) Perchlorate-Mediated Halocyclization

In a direct head-to-head comparison under identical reaction conditions, 2-methyl-4-penten-2-ol afforded the corresponding iodoether cyclization product in approximately 62% yield, whereas the primary allylic alcohol benchmark (allyl alcohol, CAS 107-18-6) gave only ~35% yield in the same transformation . The reaction employed bis(sym-collidine)iodine(I) perchlorate in dichloromethane at ambient temperature and is of particular utility for constructing 2-(1-iodoalkyl)oxiranes and oxetanes . The nearly 1.8-fold yield advantage reflects the influence of the tertiary carbinol center on cyclization kinetics and regioselectivity.

Halocyclization Iodoetherification Allylic alcohol reactivity Heterocyclic synthesis

Catalytic Dehydration Product Selectivity: Divergent Diene Distributions Among Isomeric C6 Alkenols

A systematic study of the catalytic dehydration of seven isomeric C6 alkenols over zirconium dioxide deposited on pumice and over aluminum phosphate revealed a sharp selectivity divide [1]. Dehydration of 2-methyl-4-penten-2-ol (II) over both catalysts produced various mixtures of the isomeric dienes (V)–(VII). In contrast, under identical conditions, the structurally analogous 2-methyl-3-penten-2-ol (III) and 4-methyl-3-penten-2-ol (IV) each yielded exclusively a single product, 2-methyl-1,3-pentadiene (VII), over zirconium dioxide [1]. This demonstrates that the internal vs. terminal olefin position, combined with tertiary vs. secondary alcohol character, fundamentally alters the dehydration reaction manifold.

Catalytic dehydration Conjugated diene synthesis ZrO₂/pumice catalyst Allylic alcohol isomer comparison

Flash Point Safety Margin: 2-Methyl-4-penten-2-ol vs. 4-Methyl-1-penten-3-ol

The flash point of 2-methyl-4-penten-2-ol is reported as 41.3 °C (calculated, ACD/Labs) or 80 °C (experimental, AKSci), compared to 25.5 °C for its secondary allylic isomer 4-methyl-1-penten-3-ol (CAS 4798-45-2) . Even at the more conservative calculated value of 41.3 °C, 2-methyl-4-penten-2-ol exhibits a flash point approximately 16 °C higher than its comparator, placing it further from the threshold for flammable liquid Category 2 classification (flash point < 23 °C) [1]. The measured flash point of 80 °C would place it entirely outside the flammable liquid classification range, though this value requires verification against the specific supplier lot.

Flash point Flammability classification Storage safety Transport hazard

Acidity (pKa) and Lipophilicity (LogP) Differentiation: 2-Methyl-4-penten-2-ol vs. 2-Methyl-3-buten-2-ol

2-Methyl-4-penten-2-ol exhibits a predicted pKa of 15.17 ± 0.29, compared to 14.56 ± 0.29 for the structurally related C5 tertiary allylic alcohol 2-methyl-3-buten-2-ol (CAS 115-18-4), both estimated by ACD/Labs methodology . The ΔpKa of approximately 0.61 units corresponds to a roughly 4-fold difference in acid dissociation constant, indicating that 2-methyl-4-penten-2-ol is a weaker acid. The XLogP3 value of 1.3 for 2-methyl-4-penten-2-ol [1] further differentiates it from 2-methyl-3-buten-2-ol (LogP ~0.94–1.08 [2]), reflecting the additional methylene unit in the C6 scaffold and predicting greater organic-phase partitioning.

pKa LogP Alcohol acidity Partition coefficient Extraction efficiency

Vapor Pressure and Volatility: Reduced Headspace Concentration Relative to 2-Methyl-3-buten-2-ol

2-Methyl-4-penten-2-ol has a vapor pressure of 7.8 ± 0.4 mmHg at 25 °C, substantially lower than the 23.4 mmHg at 25 °C reported for 2-methyl-3-buten-2-ol (CAS 115-18-4) [1]. This approximately 3-fold lower volatility is attributable to the higher molecular weight (100.16 vs. 86.13 g/mol) and reduced vapor-phase escape tendency of the C6 scaffold. The lower vapor pressure translates to reduced headspace concentration under equilibrium conditions, with direct implications for inhalation exposure assessment and process containment requirements.

Vapor pressure Volatility Headspace analysis Occupational exposure

Procurement-Relevant Application Scenarios for 2-Methyl-4-penten-2-ol (CAS 624-97-5) Based on Differentiated Evidence


Synthesis of Iodomethyl-Substituted Oxiranes and Oxetanes via High-Yield Halocyclization

The ~62% iodoetherification yield of 2-methyl-4-penten-2-ol—nearly double that of allyl alcohol (~35%) under identical bis(sym-collidine)iodine(I) perchlorate conditions —positions this compound as the preferred substrate when the synthetic objective is a 2-(1-iodoalkyl)oxirane or oxetane bearing a gem-dimethyl-substituted tetrahydrofuran/oxetane framework. This yield advantage is particularly consequential in multi-step sequences where early-stage efficiency governs overall throughput.

Production of Mixed Conjugated Diene Streams via Catalytic Dehydration for Diels–Alder and Polymerization Feedstocks

Unlike 2-methyl-3-penten-2-ol and 4-methyl-3-penten-2-ol—which dehydrate to exclusively 2-methyl-1,3-pentadiene over ZrO₂ catalysts—2-methyl-4-penten-2-ol yields mixtures of isomeric dienes [1]. This divergent behavior is intentionally exploitable when a mixed conjugated diene feedstock is required for downstream Diels–Alder cycloaddition screening, terpene analog synthesis, or diene polymerization studies where structural diversity in the monomer pool is advantageous.

Precursor to β-Hydroxy-β-methylbutyric Acid (HMB) via Chromic Acid Oxidation

The earliest reported chemical synthesis of β-hydroxy-β-methylbutyric acid (HMB) proceeded via oxidation of 2-methyl-4-penten-2-ol with chromic acid, establishing a historical precedent for this compound as a gateway to the nutritionally and pharmacologically significant HMB scaffold . While modern HMB syntheses may employ alternative routes, this established oxidative cleavage pathway validates 2-methyl-4-penten-2-ol as a viable intermediate for investigators pursuing analogs or isotopologues of HMB.

Electrochemical Allylation of Acetone for Research-Scale C6 Tertiary Allylic Alcohol Production

The electrochemical addition of allyl chloride to acetone in HMPA/tetrabutylammonium perchlorate delivers 2-methyl-4-penten-2-ol in 53% yield [2]. Although moderate, this electrosynthetic route offers an alternative to moisture-sensitive Grignard-based procedures, with potential advantages in operational simplicity and scalability under flow electrolysis conditions. Procurement of the pre-formed alcohol may be weighed against in situ electrochemical generation depending on required scale and available infrastructure.

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